molecular formula C12H17BrClNO B1520954 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-77-1

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No. B1520954
M. Wt: 306.62 g/mol
InChI Key: KGNYILKFGLORQN-UHFFFAOYSA-N
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Description

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, also known as 4-BMPH, is an organic compound with a molecular formula of C10H15BrClNO. It is a white crystalline powder that is soluble in water and organic solvents. 4-BMPH is used in a variety of scientific research applications, such as organic synthesis, pharmacology, and biochemistry. It has been studied for its potential therapeutic applications, and has been used to study the mechanism of action of various drugs.

Scientific Research Applications

Radiolabeled Probes for σ-1 Receptors

Halogenated 4-(phenoxymethyl)piperidines, including compounds related to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", have been synthesized as potential δ receptor ligands. Their affinity and selectivity for σ-1 and σ-2 receptors were evaluated through in vitro binding assays. One such compound, labeled with 123I, demonstrated high uptake and retention in rat brain and organs, suggesting its utility in in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Bioactivities of Halogen Bearing Phenolic Chalcones

Research on phenolic bis Mannich bases, which share structural features with "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", focused on their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds demonstrated potential as lead molecules for anticancer drug development, highlighting the versatility of halogenated phenolic structures in medicinal chemistry (Yamali et al., 2016).

Antiseptics from Inert Surfaces

A novel material incorporating quaternary ammonium compounds, related in function to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", was developed to combat bacterial colonization on medical devices. This material demonstrated effective slow release of disinfectants, offering a new approach to developing antimicrobial surfaces (McCubbin et al., 2006).

Opiate Activity Probes

The search for opiate analgesics with improved properties led to the synthesis of novel 1'-methylxanthene-9-spiro-4'-piperidines. Introduction of hydroxyl groups into the piperidine nucleus, resembling "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", produced potent mu-opiate agonists, showing the importance of structural modifications in enhancing biological activity (Galt et al., 1989).

Neuroprotective Agents

Compounds structurally related to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride" were identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising leads for neuroprotective agents. Such compounds protected neurons from glutamate toxicity, emphasizing the therapeutic potential of piperidine derivatives in neurodegenerative diseases (Chenard et al., 1995).

properties

IUPAC Name

4-[(4-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNYILKFGLORQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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